N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: is a chemical compound with the molecular formula C12H13BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of the bromo group and the acetamide moiety in its structure makes it a compound of interest in various fields of scientific research .
Mechanism of Action
Target of Action
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide typically involves the bromination of indole derivatives followed by acylation. One common method includes the reaction of 2-bromoindole with ethylamine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
Chemistry: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)acetamide
- N-(2-(5-Bromo-1H-indol-3-yl)ethyl)acetamide
- N-(2-(2-Iodo-1H-indol-3-yl)ethyl)acetamide
Uniqueness: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of the bromo group at the 2-position of the indole ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROPIZBUMLVHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617635 |
Source
|
Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156997-99-8 |
Source
|
Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.